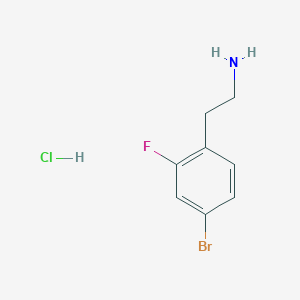
2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1255098-85-1 . It has a molecular weight of 254.53 . The IUPAC name for this compound is 2-(4-bromo-2-fluorophenyl)ethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride” is 1S/C8H9BrFN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Synthesis and Analysis
Test Purchase and Identification : 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride has been studied for its synthesis and identification. Analytical techniques such as NMR spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry have been employed for its confirmation. This compound has been linked to psychoactive effects in humans (Power et al., 2015).
Metabolism in Rats : Research has been conducted on the in vivo metabolism of this compound in rats, identifying various metabolites that suggest multiple metabolic pathways (Kanamori et al., 2002).
Synthesis Process : A study on the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide, a related compound, provides insight into methods for preparing similar compounds with high purity (Bach & Bridges, 1982).
Chemical Properties and Applications
Chemical Synthesis : The compound has been used in the synthesis of various chemicals, such as 2-(2-Fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, showcasing its utility in creating structurally diverse molecules (Tan Bin, 2010).
Material Science Applications : Its derivatives have been used in the synthesis of liquid crystalline polyethers, highlighting its potential in material science applications (Percec & Zuber, 1992).
Cytotoxicity and Fluorescence Studies : Studies have also been conducted on derivatives for their cytotoxic activity against cancer cell lines and fluorescence properties, indicating its relevance in biomedical research (Kadrić et al., 2014).
Biological Interactions and Analysis
Biological Activity Studies : The synthesis and biological activity of hydrochlorides of α-amino-α-H(phenyl)-(3-fluoro-4-methoxy)acetophenones, which are structurally related, have been studied, suggesting its potential in pharmacological research (Gevorgyan et al., 1989).
Chemoselective Amination : Research into chemoselective amination of related compounds provides insights into the compound's reactivity and potential applications in organic synthesis (Stroup et al., 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTMIOKTJWBYHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

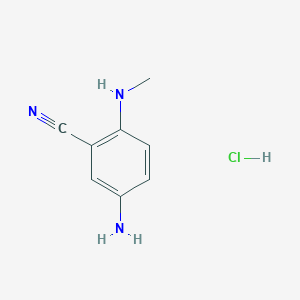

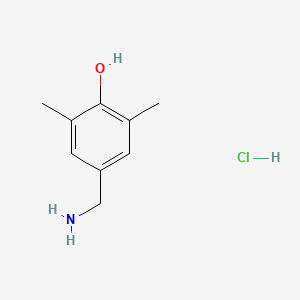


![6-Bromoimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1374338.png)

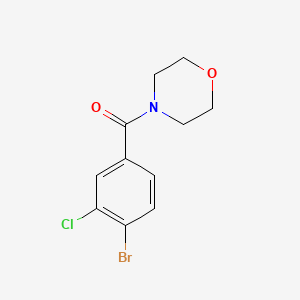
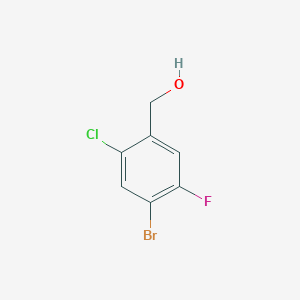
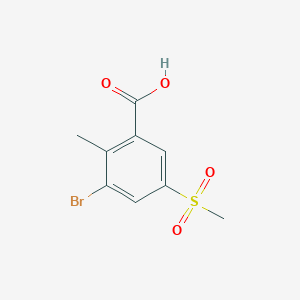



![Tert-butyl 4-iodo-1-methyl-7-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1374351.png)